ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
説明
Its structure was confirmed via $ ^1H $ NMR, $ ^{13}C $ NMR, and mass spectrometry (MS), as reported in a study evaluating aminothienopyridazine inhibitors of tau aggregation . Key spectral data include:
- $ ^1H $ NMR (CDCl$3$): δ 1.44 (t, 3H), 4.45 (q, 2H), 6.20 (br s, 2H, NH$2$), and aromatic proton signals between δ 7.26–7.66 ppm.
- $ ^{13}C $ NMR: Peaks at δ 159.4 (C=O), 163.0 (ester carbonyl), and aromatic carbons consistent with the 3-chlorophenyl group.
- MS (ESI$^+$): Observed m/z 350.09 (calcd. 350.04 for C${15}$H${14}$ClN$3$O$4$S$^+$).
This compound is part of a broader class of tau aggregation inhibitors, where structural modifications aim to optimize binding affinity and pharmacokinetic properties .
特性
IUPAC Name |
ethyl 5-amino-3-(3-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c1-2-22-15(21)12-10-7-23-13(17)11(10)14(20)19(18-12)9-5-3-4-8(16)6-9/h3-7H,2,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOVWLRNSMIVHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)N)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-d]pyridazine ring.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.
Attachment of the Chlorophenyl Group: This step involves the coupling of the chlorophenyl group to the core structure using suitable reagents and catalysts.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.
科学的研究の応用
Adenosine Receptor Modulation
Ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate primarily functions as an allosteric modulator of the human adenosine A1 receptor. Research indicates that it stabilizes the agonist-receptor-G protein ternary complexes, enhancing receptor activity in various biological assays. This modulation can have significant implications for conditions where adenosine signaling plays a critical role, such as:
- Cardiovascular Diseases : By modulating adenosine receptors, the compound may aid in managing heart rate and blood pressure.
- Neurological Disorders : Potential applications in treating conditions like epilepsy or neurodegenerative diseases where adenosine signaling is disrupted.
Biochemical Research
The compound serves as a valuable tool in biochemical research for studying receptor functions and signaling pathways associated with adenosine receptors. Its ability to affect downstream signaling pathways, such as ERK1/2 phosphorylation, highlights its utility in understanding complex biological processes.
Pharmaceutical Development
As a lead compound for drug development targeting adenosine receptors, ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has potential in creating new therapeutic agents for various diseases. Its unique structural features allow for modifications that could enhance its efficacy and selectivity.
Case Studies and Research Findings
Several studies have documented the effects of ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate on biological systems:
- Study on Adenosine A1 Receptor Activity : Research demonstrated that this compound enhances receptor activity through allosteric mechanisms. It was shown to stabilize the interaction between the receptor and G proteins in cellular assays.
- Impact on ERK Signaling Pathway : Another study focused on the downstream effects of receptor modulation by this compound, revealing significant impacts on the ERK1/2 phosphorylation pathway which is crucial for cell proliferation and differentiation.
作用機序
The mechanism of action of ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to specific receptors, modulating their activity and leading to physiological effects.
Modulating Gene Expression: It can influence the expression of certain genes, thereby affecting cellular functions.
類似化合物との比較
Comparison with Structurally Similar Compounds
Ethyl 5-Amino-3-(4-Chlorophenyl)-4-Oxo-3H,4H-Thieno[3,4-d]Pyridazine-1-Carboxylate (Compound 29)
- Structural Difference : The 3-chlorophenyl group in 28 is replaced with a 4-chlorophenyl substituent.
- Implications : The para-chloro substitution may alter steric and electronic interactions with tau protein residues. In structure-activity relationship (SAR) studies, such positional changes often impact potency due to differences in hydrophobic interactions or hydrogen bonding .
Ethyl 5-Amino-3-(4-Aminophenyl)-4-Oxo-3H,4H-Thieno[3,4-d]Pyridazine-1-Carboxylate (CAS 1282448-99-0)
- Structural Difference: The 3-chlorophenyl group is replaced with a 4-aminophenyl moiety.
- This modification could shift binding modes in biological targets, though specific activity data are unavailable in the provided evidence .
Ethyl 5-(2,5-Dichlorobenzamido)-3-(4-Methylphenyl)-4-Oxo-3H,4H-Thieno[3,4-d]Pyridazine-1-Carboxylate (CAS 851948-35-1)
- Structural Difference : Features a 4-methylphenyl group at position 3 and a 2,5-dichlorobenzamido substituent at position 4.
- Implications: The dichlorobenzamido group introduces additional hydrophobic bulk, which may enhance binding to hydrophobic pockets in target proteins. The methyl group on the phenyl ring could stabilize π-π stacking interactions. Molecular weight increases significantly (502.37 g/mol vs.
Research Findings and Trends
- SAR Insights : Positional isomerism (e.g., 3- vs. 4-chlorophenyl) significantly influences biological activity in tau aggregation inhibitors. Meta-substituted chloro groups (28 ) may offer superior steric compatibility compared to para-substituted analogs (29 ) .
- Functional Group Impact : Electron-withdrawing groups (e.g., Cl) enhance binding affinity, while electron-donating groups (e.g., NH$_2$) improve solubility but may reduce membrane penetration .
- Synthetic Accessibility: Compound 28 was synthesized in 72% yield, indicating efficient methodology for thienopyridazine derivatives .
生物活性
Ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the thienopyridazine class and features:
- Thieno[3,4-d]pyridazine Core : A bicyclic structure that is pivotal in its biological activity.
- Amino Group : Contributes to its interaction with biological targets.
- Chlorophenyl Group : Enhances lipophilicity and potentially affects receptor binding.
- Ethyl Ester Group : Influences solubility and pharmacokinetics.
Ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate primarily acts as an allosteric modulator of the human adenosine A1 receptor. This modulation can lead to various downstream effects, including:
- Stabilization of Agonist-Receptor Complexes : Enhances receptor activity in certain assays.
- Impact on ERK1/2 Signaling Pathway : Influences cellular responses related to growth and differentiation.
Pharmacological Potential
Research indicates that this compound exhibits a range of biological activities:
- Antagonistic Properties : Acts as an antagonist in some assays, which may be beneficial in conditions where adenosine signaling is detrimental.
- Inverse Agonistic Effects : Shows inverse agonism that may help regulate hyperactive signaling pathways.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals unique characteristics that contribute to its distinct pharmacological profile. For instance:
| Compound | Activity | Mechanism |
|---|---|---|
| Ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate | Modulator of A1 receptor | Allosteric modulation |
| Other Thienopyridazines | Varies | Typically competitive antagonism |
Case Studies and Research Findings
Several studies have evaluated the biological activity of ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate:
- Adenosine Receptor Interaction : Studies demonstrate that this compound can effectively modulate the activity of adenosine receptors, impacting various physiological processes such as neurotransmission and immune response .
- Cellular Assays : In vitro assays have shown that the compound influences cell proliferation and apoptosis through its action on signaling pathways related to adenosine receptors .
Q & A
Q. What are the optimized synthetic routes and characterization methods for ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-thieno[3,4-d]pyridazine-1-carboxylate?
The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[3,4-d]pyridazine core. A common approach includes:
- Step 1 : Condensation of substituted phenylaldehydes with thiourea derivatives to form thiosemicarbazones.
- Step 2 : Cyclization with ethyl acetoacetate under acidic conditions (e.g., acetic acid) to generate the pyridazine ring.
- Step 3 : Introduction of the 5-amino group via nucleophilic substitution or reductive amination.
Q. Characterization Methods :
- NMR Spectroscopy : H and C NMR confirm substituent positions and purity (e.g., δ 1.44 ppm for ethyl CH, δ 7.26–7.66 ppm for aromatic protons) .
- Mass Spectrometry : ESI-MS validates molecular weight (e.g., m/z 350.04 for [M+H]) .
- HPLC : Purity assessment (>95% via reverse-phase chromatography) .
Table 1 : Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Analytical Confirmation |
|---|---|---|---|
| 1 | 3-Chlorobenzaldehyde, thiourea, EtOH, reflux | 72% | TLC, IR |
| 2 | Ethyl acetoacetate, HSO, 80°C | 68% | H NMR |
| 3 | NH/MeOH, Pd/C, H | 55% | ESI-MS |
Q. How does structural modification (e.g., halogen substitution) impact the compound’s physicochemical properties?
The 3-chlorophenyl group enhances lipophilicity (logP ~2.8), improving membrane permeability, while the ethyl ester increases solubility in organic solvents. Substituting chlorine with bulkier groups (e.g., bromine) increases molecular weight but may reduce metabolic stability . Methodological Analysis :
- LogP Calculation : Use shake-flask or HPLC-based methods.
- Thermal Stability : DSC/TGA to assess decomposition temperatures (>200°C for the parent compound) .
Advanced Research Questions
Q. What is the mechanistic basis for its activity as a tau aggregation inhibitor, and how do in vitro results translate to in vivo models?
The compound inhibits tau fibrillization by binding to hydrophobic regions of tau protofibrils, disrupting β-sheet formation. Key Findings :
- In Vitro : IC = 1.2 µM in K18PL tau aggregation assays .
- In Vivo : Oral bioavailability (F% = 45% in mice) and brain penetration (brain/plasma ratio = 0.8) were confirmed via LC-MS/MS pharmacokinetic studies .
Q. Experimental Design :
- Tau Aggregation Assay : Use recombinant tau protein (e.g., K18 fragment) with Thioflavin T fluorescence.
- Secondary Assays : SDS-PAGE/Western blot to quantify soluble vs. aggregated tau .
Table 2 : In Vitro vs. In Vivo Efficacy
| Model | Metric | Result |
|---|---|---|
| K18PL (in vitro) | IC | 1.2 µM |
| Tau40 (in vitro) | IC | 2.5 µM |
| Transgenic Mice | Tau load reduction (hippocampus) | 40% at 50 mg/kg/day |
Q. How do conflicting reports on its biological targets (e.g., Hedgehog vs. adenosine A1 receptor) arise, and how can researchers resolve them?
Structural analogs of this compound exhibit polypharmacology due to conserved thienopyridazine scaffolds. For example:
Q. Resolution Strategies :
Q. What computational and experimental approaches are used to analyze structure-activity relationships (SAR) for anticancer activity?
SAR Insights :
- The 3-chlorophenyl group enhances cytotoxicity (IC = 5.2 µM in HeLa cells) vs. 4-fluorophenyl analogs (IC = 12.4 µM) .
- Ethyl ester hydrolysis to the carboxylic acid improves solubility but reduces potency .
Q. Methodology :
- Molecular Docking : Glide/SP docking with homology models (e.g., Hedgehog Smoothened receptor) .
- In Vitro Screening : MTT assay across 60 cancer cell lines (NCI-60 panel) .
Q. How can researchers address discrepancies in reported anti-inflammatory vs. pro-apoptotic effects?
Discrepancies arise from cell-type-specific signaling (e.g., NF-κB inhibition in macrophages vs. caspase-3 activation in cancer cells). Experimental Design :
- Dose-Response Analysis : Test 0.1–100 µM ranges to identify biphasic effects.
- Pathway Mapping : RNA-seq to compare TNF-α/IL-6 (anti-inflammatory) and Bax/Bcl-2 (pro-apoptotic) expression .
Q. What are the best practices for crystallographic refinement of thienopyridazine derivatives?
Use SHELXL for small-molecule refinement:
Q. How do metabolic stability and toxicity profiles influence preclinical development?
- Metabolism : CYP3A4-mediated oxidation of the ethyl ester (t = 2.1 h in human liver microsomes) .
- Toxicity : Ames test negative (no mutagenicity), but hepatotoxicity observed at >100 µM (ALT/AST elevation in primary hepatocytes) .
Q. Mitigation Strategies :
- Prodrug Design : Replace ethyl ester with tert-butyl ester to slow hydrolysis.
- In Silico Tox Screening : Use Derek Nexus for off-target predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
